Cas no 2247102-50-5 (6-Methyl-6-azabicyclo[3.1.0]hexane)
6-Methyl-6-azabicyclo[3.1.0]hexane Chemical and Physical Properties
Names and Identifiers
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- 6-methyl-6-azabicyclo[3.1.0]hexane
- 2247102-50-5
- EN300-6488067
- 6-Methyl-6-azabicyclo[3.1.0]hexane
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- Inchi: 1S/C6H11N/c1-7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3
- InChI Key: ILXZCROTAHXUBF-UHFFFAOYSA-N
- SMILES: N1(C)C2CCCC12
Computed Properties
- Exact Mass: 97.089149355g/mol
- Monoisotopic Mass: 97.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 80.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 3Ų
6-Methyl-6-azabicyclo[3.1.0]hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6488067-0.05g |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 0.05g |
$197.0 | 2023-05-31 | |
| Enamine | EN300-6488067-0.1g |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 0.1g |
$293.0 | 2023-05-31 | |
| Enamine | EN300-6488067-0.25g |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 0.25g |
$418.0 | 2023-05-31 | |
| Enamine | EN300-6488067-0.5g |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 0.5g |
$656.0 | 2023-05-31 | |
| Enamine | EN300-6488067-1.0g |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 1g |
$842.0 | 2023-05-31 | |
| Enamine | EN300-6488067-2.5g |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 2.5g |
$1650.0 | 2023-05-31 | |
| Enamine | EN300-6488067-5.0g |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 5g |
$2443.0 | 2023-05-31 | |
| Enamine | EN300-6488067-10.0g |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 10g |
$3622.0 | 2023-05-31 | |
| 1PlusChem | 1P028P1V-50mg |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 50mg |
$297.00 | 2024-05-25 | |
| 1PlusChem | 1P028P1V-100mg |
6-methyl-6-azabicyclo[3.1.0]hexane |
2247102-50-5 | 95% | 100mg |
$412.00 | 2024-05-25 |
6-Methyl-6-azabicyclo[3.1.0]hexane Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 6-Methyl-6-azabicyclo[3.1.0]hexane
6-Methyl-6-azabicyclo[3.1.0]hexane: A Comprehensive Overview
The compound 6-Methyl-6-azabicyclo[3.1.0]hexane, also known by its CAS number 2247102-50-5, is a unique bicyclic amine with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of nitrogen-containing bicyclic structures, which are known for their stability and versatility in chemical reactions. The structure of 6-Methyl-6-azabicyclo[3.1.0]hexane consists of a six-membered ring system with a nitrogen atom at position 6 and a methyl group attached to the same position, creating a rigid and compact framework.
Recent studies have highlighted the importance of bicyclic amines like 6-Methyl-6-azabicyclo[3.1.0]hexane in drug design and development. The unique geometry of this compound allows for strong interactions with biological targets, making it a promising candidate for the development of new therapeutic agents. Researchers have explored its potential as a building block for constructing complex molecules with desired pharmacokinetic properties.
The synthesis of 6-Methyl-6-azabicyclo[3.1.0]hexane involves a multi-step process that typically begins with the preparation of a suitable precursor, followed by cyclization reactions to form the bicyclic structure. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
In terms of applications, 6-Methyl-6-azabicyclo[3.1.0]hexane has shown promise in the field of materials science as well. Its rigid structure makes it an ideal candidate for use in polymer chemistry, where it can serve as a cross-linking agent or a monomer in the synthesis of advanced materials with tailored mechanical properties.
The physical properties of 6-Methyl-6-azabicyclo[3.1.0]hexane, including its melting point, boiling point, and solubility, have been extensively characterized to facilitate its use in various chemical processes. These properties are influenced by the steric effects introduced by the methyl group and the nitrogen atom within the bicyclic framework.
In conclusion, 6-Methyl-6-azabicyclo[3.1.0]hexane is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Ongoing research continues to uncover new insights into its properties and uses, solidifying its position as an important molecule in modern chemical science.
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